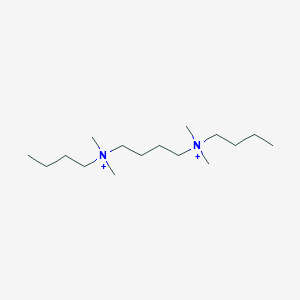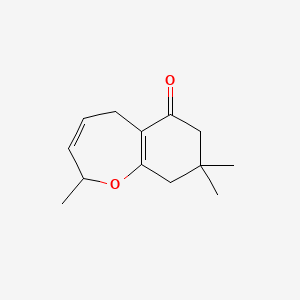
2,8,8-Trimethyl-5,7,8,9-tetrahydro-1-benzoxepin-6(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8,8-Trimethyl-5,7,8,9-tetrahydro-1-benzoxepin-6(2H)-one is a complex organic compound that belongs to the class of benzoxepins
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,8-Trimethyl-5,7,8,9-tetrahydro-1-benzoxepin-6(2H)-one typically involves multi-step organic reactions. One common method might include the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,8,8-Trimethyl-5,7,8,9-tetrahydro-1-benzoxepin-6(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine or bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,8,8-Trimethyl-5,7,8,9-tetrahydro-1-benzoxepin-6(2H)-one would depend on its specific biological target. Typically, such compounds interact with enzymes or receptors in the body, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxepin: The parent compound of the class, known for its diverse biological activities.
Dibenzoxepin: A related compound with two benzoxepin rings, often studied for its pharmacological properties.
Uniqueness
2,8,8-Trimethyl-5,7,8,9-tetrahydro-1-benzoxepin-6(2H)-one is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to other benzoxepins. Its trimethyl substitution pattern and tetrahydro configuration could influence its interaction with biological targets and its overall stability.
Propriétés
Numéro CAS |
833446-95-0 |
|---|---|
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
2,8,8-trimethyl-2,5,7,9-tetrahydro-1-benzoxepin-6-one |
InChI |
InChI=1S/C13H18O2/c1-9-5-4-6-10-11(14)7-13(2,3)8-12(10)15-9/h4-5,9H,6-8H2,1-3H3 |
Clé InChI |
ZXTWJBJYCFLHHB-UHFFFAOYSA-N |
SMILES canonique |
CC1C=CCC2=C(O1)CC(CC2=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


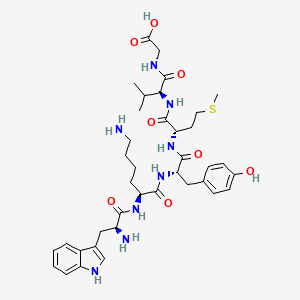
![4-[Methyl(pentadecyl)amino]benzaldehyde](/img/structure/B14217127.png)
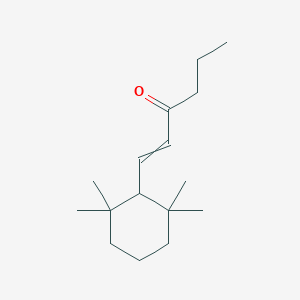
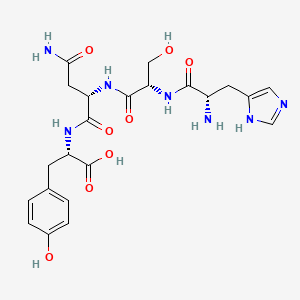
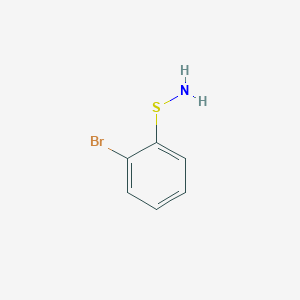
![4-[(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B14217148.png)
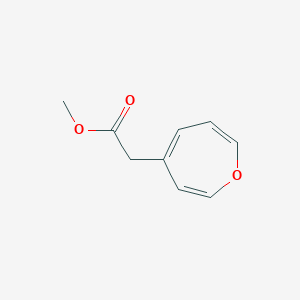
![N-Butyl-N'-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea](/img/structure/B14217151.png)

![1-[2-(Tribenzylstannyl)ethenyl]cycloheptan-1-ol](/img/structure/B14217165.png)
![3-{[2-(Prop-2-en-1-yl)phenyl]methylidene}-2H-1-benzopyran-2,4(3H)-dione](/img/structure/B14217172.png)
![N-[(4-Bromo-2,5-dimethoxyphenyl)acetyl]glycine](/img/structure/B14217176.png)
